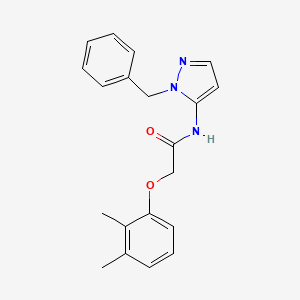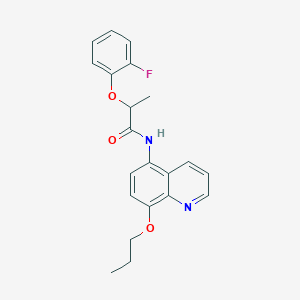![molecular formula C19H18ClN3O4 B11327633 2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327633.png)
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: , also known by its chemical formula C17H16ClN3O4 , is a synthetic compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization of appropriate precursors.
Introduction of the Chlorophenoxy Group: The chlorophenoxy moiety is introduced via nucleophilic substitution or other suitable reactions.
Acetylation: The final step involves acetylating the amide nitrogen to yield the desired compound.
Reaction Conditions: Reaction conditions vary depending on the specific synthetic route. Solvents, catalysts, and temperatures play crucial roles in each step.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established protocols.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation under certain conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the chlorophenoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like sodium azide (NaN) or alkoxides.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds or materials.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, researchers often compare it to related structures based on functional groups, substituents, and biological activity.
Eigenschaften
Molekularformel |
C19H18ClN3O4 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-16-8-7-13(9-12(16)2)18-19(23-27-22-18)21-17(24)11-26-15-6-4-5-14(20)10-15/h4-10H,3,11H2,1-2H3,(H,21,23,24) |
InChI-Schlüssel |
KIAFULHHJFEXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11327550.png)
![5-(3-bromophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11327552.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11327560.png)
![10-(4-ethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327567.png)
![3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11327587.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11327591.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11327596.png)
![1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11327602.png)

![4-tert-butyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327612.png)
![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11327626.png)
![3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11327639.png)

![N-butyl-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11327654.png)
